molecular formula C12H9ClO4 B8440424 (2-Chloro-4-furan-2-yl-phenoxy)-acetic acid

(2-Chloro-4-furan-2-yl-phenoxy)-acetic acid

Cat. No. B8440424
M. Wt: 252.65 g/mol
InChI Key: FLDGJSQMKWBXNG-UHFFFAOYSA-N
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Patent
US07351719B2

Procedure details

0.40 g (10.00 mmol) NaOH in 5 mL water was added to a solution of 0.280 g (2.672 mmol) ethyl (2-chloro-4-furan-2-yl-phenoxy)-acetate (130a) in 20 mL abs. EtOH and the mixture was stirred for 16 h at RT. The reaction mixture was diluted with water and acidified to pH 1 with semiconc. aqueous HCl. The precipitate was filtered off, washed with water and dried in a HV.
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
ethyl (2-chloro-4-furan-2-yl-phenoxy)-acetate
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:16]=[C:15]([C:17]2[O:18][CH:19]=[CH:20][CH:21]=2)[CH:14]=[CH:13][C:5]=1[O:6][CH2:7][C:8]([O:10]CC)=[O:9].CCO.Cl>O>[Cl:3][C:4]1[CH:16]=[C:15]([C:17]2[O:18][CH:19]=[CH:20][CH:21]=2)[CH:14]=[CH:13][C:5]=1[O:6][CH2:7][C:8]([OH:10])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
ethyl (2-chloro-4-furan-2-yl-phenoxy)-acetate
Quantity
0.28 g
Type
reactant
Smiles
ClC1=C(OCC(=O)OCC)C=CC(=C1)C=1OC=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a HV

Outcomes

Product
Name
Type
Smiles
ClC1=C(OCC(=O)O)C=CC(=C1)C=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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